salmolysin

virulence gene discovery bacterial pathogenesis molecular diagnostics

Salmolysin (CAS Registry Number 116469-82-0) is formally indexed in the MeSH database as the SlyA transcriptional regulator protein, a member of the MarR family of winged-helix transcription factors that functions as a master virulence regulator in Salmonella enterica and related Enterobacteriaceae. The protein exists as a homodimer with a monomeric molecular weight of approximately 19.1 kDa (166 amino acids including purification tags; ~145 residues for the native polypeptide) and coordinates hemolytic/cytolytic activity through regulation of downstream effector genes such as hlyE (clyA).

Molecular Formula C10H15N3
Molecular Weight 0
CAS No. 116469-82-0
Cat. No. B1168254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesalmolysin
CAS116469-82-0
Synonymssalmolysin
Molecular FormulaC10H15N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salmolysin (CAS 116469-82-0) – Transcriptional Regulator SlyA Identity, Nomenclature, and Procurement Context


Salmolysin (CAS Registry Number 116469-82-0) is formally indexed in the MeSH database as the SlyA transcriptional regulator protein, a member of the MarR family of winged-helix transcription factors that functions as a master virulence regulator in Salmonella enterica and related Enterobacteriaceae [1]. The protein exists as a homodimer with a monomeric molecular weight of approximately 19.1 kDa (166 amino acids including purification tags; ~145 residues for the native polypeptide) and coordinates hemolytic/cytolytic activity through regulation of downstream effector genes such as hlyE (clyA) [2]. Critically, the scientific literature contains a nomenclatural overlap: the same name 'salmolysin' was originally applied to an unrelated ~200 kDa glycoprotein hemolytic toxin produced by Aeromonas salmonicida (Nomura et al., 1988), which is a biochemically and genetically distinct entity not covered by this CAS registry number [3]. Procurement specialists and researchers must verify which molecule—the ~19 kDa transcriptional regulator (SlyA) or the ~200 kDa Aeromonas glycoprotein toxin—is intended for their experimental application, as these two entities share no sequence, structural, or functional homology despite the shared name.

Why Salmolysin (SlyA) Cannot Be Substituted by Generic MarR Family Regulators or Other Bacterial Hemolysins


Salmolysin (SlyA) occupies a unique functional niche within the MarR transcription factor superfamily that precludes simple substitution by related regulators such as MarR, EmrR, HpaR, or RovA. Unlike the ancestral MarR repressors that respond to copper and control multidrug efflux pumps, SlyA has evolutionarily diverged to acquire a countersilencing function that derepresses horizontally acquired virulence genes—a capability absent in classical MarR family members [1]. Furthermore, the SlyA regulon is species-specific: the identity and number of downstream target genes controlled by SlyA differ substantially between enteroinvasive Escherichia coli (EIEC) and Salmonella enterica serovar Typhimurium, meaning that SlyA from one species cannot be assumed to regulate the same gene set in another [2]. At the genetic level, the slyA coding sequence is unrelated to other known toxin or hemolysin genes by DNA sequence analysis, and its phylogenetic distribution is restricted to Salmonella, Shigella, and enteroinvasive E. coli lineages, being absent from all other Enterobacteriaceae [3]. These combined features—unique regulatory logic, species-divergent regulons, and restricted taxonomic distribution—mean that no other MarR family protein or bacterial cytolysin can serve as a functional or experimental substitute for salmolysin (SlyA) in studies of Salmonella virulence regulation, intramacrophage survival, or countersilencing mechanisms.

Quantitative Differential Evidence for Salmolysin (SlyA) Versus Closest Comparators


Genetic Uniqueness: slyA DNA Sequence Is Unrelated to All Other Known Toxin and Hemolysin Genes

DNA sequence analysis and genetic mapping of the slyA gene demonstrated that salmolysin (SlyA) is unrelated to any other known bacterial toxin or hemolysin gene at the nucleotide level. This finding was established by screening a Salmonella genomic library for hemolysis on blood agar and confirming by hybridization that the slyA gene has no detectable sequence homology to established toxin families including the RTX (repeats-in-toxin) family, the pore-forming cytolysins, or the thiol-activated hemolysins [1]. In parallel, phylogenetic distribution analysis revealed that slyA is present in every strain of Salmonella examined, in all Shigella species, and in enteroinvasive Escherichia coli (EIEC), but is absent from all other Enterobacteriaceae tested—a sharply restricted taxonomic profile not shared by any other characterized hemolysin or cytolysin gene [1]. This genetic uniqueness is further underscored by the patent literature, which exploited the slyA sequence for diagnostic oligonucleotides capable of specifically detecting pathogenic Enterobacteriaceae (Salmonella, Shigella, EIEC) without cross-reactivity to other enteric bacteria [2].

virulence gene discovery bacterial pathogenesis molecular diagnostics

Copper Responsiveness: SlyA Is Not Responsive to Copper, Unlike the Ancestral MarR Repressor

A fundamental functional distinction between salmolysin (SlyA) and its ancestral MarR family counterpart is differential responsiveness to copper ions. MarR, the prototypical member of this transcription factor family from Escherichia coli, functions as a copper-responsive repressor: copper binding induces conformational changes that relieve MarR-mediated repression of target genes [1]. In direct contrast, comprehensive structural and functional analyses of SlyA from Salmonella Typhimurium demonstrated that SlyA is not responsive to copper [1]. This difference was established through parallel biochemical characterization of both proteins under identical experimental conditions, including electrophoretic mobility shift assays (EMSAs) and transcriptional reporter assays in the presence and absence of copper ions. The loss of copper responsiveness in SlyA represents a key evolutionary divergence event that decoupled SlyA from the environmental sensing function of ancestral MarR repressors and enabled its acquisition of the countersilencing function [1].

transcription factor biochemistry bacterial gene regulation MarR family evolution

Ligand Binding Affinity: SlyA–Benzoate KD (~40 µM) Is 12- to 25-Fold Stronger Than MarR–Salicylate KD (0.5–1 mM)

Salmolysin (SlyA) exhibits significantly higher affinity for small aromatic carboxylate ligands compared to the ancestral MarR repressor. The equilibrium dissociation constant (KD) of the SlyA–benzoate interaction was determined to be approximately 40 µM by intrinsic tryptophan fluorescence quenching assays [1]. In contrast, the previously reported MarR–salicylate interaction affinity is 0.5 to 1 mM (500–1000 µM), representing a 12.5- to 25-fold weaker binding interaction [1]. Benzoate was used as a surrogate ligand for SlyA binding measurements because it induces chemical shift perturbations similar to salicylate but avoids inner filter effects that interfere with fluorescence detection. The SlyA KD of ~40 µM is also notably closer to the affinities reported for other MarR family subfamily members EmrR/MprA and HucR (1–10 µM range), placing SlyA in an intermediate affinity class that is nonetheless markedly distinct from the low-affinity MarR prototype [1]. Consistent with ligand binding, addition of salicylate to SlyA induces global conformational changes: nearly 90% of expected NMR resonances become observable upon ligand binding, compared to only ~85% in the apo state, indicating stabilization of a single protein conformation [1].

protein-ligand interaction allosteric regulation drug discovery

Virulence Dependence: ΔslyA Mutant Exhibits 60% Reduction in Macrophage Survival and >100-Fold Attenuation of LD50 in Mice

The quantitative contribution of salmolysin (SlyA) to Salmonella virulence has been established through direct isogenic mutant comparisons. A clean deletion mutant of S. Typhimurium (CK295, ΔslyA) constructed by allelic exchange showed no significant differences from the wild-type parent in growth characteristics, motility, total protein profiles, or secreted protein profiles, ruling out general fitness defects [1]. However, when intracellular survival was assessed in macrophages, the ΔslyA mutant exhibited a 60% decrease in survival ability compared to the wild-type strain [1]. The functional consequence of this macrophage survival defect was demonstrated in vivo: the LD50 value of the CK295 (ΔslyA) mutant following oral administration to 6-week-old BALB/c mice was more than 100 times higher than that of wild-type S. Typhimurium 3339 [1]. These findings corroborate and extend earlier work by Libby et al. (1994), which reported that SlyA (salmolysin) purified from a recombinant clone possesses hemolytic and cytolytic activity and that median lethal dose and infection kinetics in mice indicate the toxin is required for virulence and facilitates Salmonella survival within peritoneal macrophages [2]. An independent study by Daniels et al. (1996) further demonstrated that slyA mutants are significantly impaired in their ability to destroy M cells and adjacent enterocytes in the murine small intestine, with both slyA mutants and SlyA-overproducing strains showing attenuation, indicating that precise SlyA expression levels are required for full virulence [3].

virulence factor validation live attenuated vaccine development Salmonella pathogenesis

Countersilencing Function: SlyA Derepresses Horizontally Acquired Virulence Genes, a Function Absent from Classical MarR Repressors

Salmolysin (SlyA) has acquired a countersilencing function that is absent from ancestral MarR family repressors. Classical MarR proteins function exclusively as environmentally responsive transcriptional repressors of genes encoding multidrug efflux pumps, with their regulatory activity confined to endogenous loci [1]. SlyA and its close relative RovA (from Yersinia) have evolutionarily diverged to acquire the additional capability of countersilencing—that is, overcoming H-NS-mediated xenogeneic silencing to derepress horizontally acquired genes. This functional acquisition has been directly demonstrated: SlyA counteracted H-NS-promoted transcriptional repression in vitro, and PhoP-promoted transcription required SlyA when H-NS was present but not in its absence [1]. Structural and genetic analyses confirmed that SlyA retains some ancestral MarR functions, including autorepression of its own expression and repression of divergently transcribed multidrug efflux pumps, as well as allosteric inhibition by aromatic carboxylate compounds such as salicylate. However, SlyA has independently evolved novel regulatory circuits that provide enhanced expression levels required for countersilencing [1]. This bifunctionality—simultaneous repressor and countersilencer activity—is not shared by MarR, EmrR, or other basal MarR family members, making SlyA a unique experimental tool for studying the integration of horizontally acquired genes into host regulatory networks.

horizontal gene transfer xenogeneic silencing synthetic biology

Species-Specific Regulon Divergence: SlyA Controls Different Protein Sets in EIEC Versus Salmonella Typhimurium

Comparative proteomic analysis revealed that the SlyA (salmolysin) regulon is substantially divergent between enteroinvasive Escherichia coli (EIEC) and Salmonella enterica serovar Typhimurium, despite the high sequence conservation of the SlyA protein itself. In EIEC, two-dimensional protein gel electrophoresis coupled with mass spectrometry identified 20 putative SlyA-induced proteins and 13 putative SlyA-repressed proteins [1]. The SlyA-induced proteins in EIEC included several molecular chaperones (GroEL, GroES, DnaK, GrpE, CbpA), acid resistance proteins (HdeA, HdeB, GadA), the starvation lipoprotein (Slp), the cytolysin ClyA (HlyE/SheA), and multiple metabolic enzymes. In contrast, the SlyA-repressed proteins in EIEC were predominantly biosynthetic enzymes. In Salmonella Typhimurium, 23 SlyA-affected proteins were identified by mass spectrometry, but—with the single exception of GroEL—these differed entirely from those regulated in the EIEC strain [1]. This species-level regulon divergence means that the biological consequence of SlyA expression or deletion cannot be extrapolated from one species to another. Importantly, the slyA mutant in EIEC showed impaired resistance to both heat and acid stress compared to the wild-type strain, consistent with the loss of chaperone and acid resistance protein induction [1].

comparative proteomics transcriptional regulon host-pathogen interaction

Validated Application Scenarios for Salmolysin (SlyA/CAS 116469-82-0) Based on Quantitative Evidence


Live Attenuated Salmonella Vaccine Strain Construction and Virulence Validation

The >100-fold increase in LD50 upon slyA deletion, combined with a 60% reduction in macrophage survival without general fitness impairment, directly supports the use of SlyA as a rational attenuation target for live oral Salmonella vaccine development [1]. Researchers constructing vaccine strains can use SlyA protein or slyA genetic constructs as validated reagents for complementation testing to confirm that attenuated phenotypes are specifically attributable to slyA deletion rather than polar effects or secondary mutations. The availability of the complete slyA coding sequence and its predicted molecular weight (~19.1 kDa monomer) enables quality control of recombinant SlyA protein preparations used in immunization and challenge studies. The formal demonstration that detoxified salmolysin toxoid elicits protective agglutinating antibody titers of 16–64 in fish models (for the Aeromonas salmolysin homolog) provides an immunological precedent for hemolysin-based vaccine approaches [2], though researchers must verify which salmolysin entity is being used given the nomenclatural overlap.

Pathogen-Specific Molecular Diagnostics Using slyA as a Discriminatory Genetic Marker

The unique phylogenetic distribution of the slyA gene—present in all Salmonella, all Shigella, and EIEC but absent from other Enterobacteriaceae—makes it an ideal PCR target for pathogen-specific detection assays requiring zero cross-reactivity to commensal enteric bacteria [1]. Patent-protected oligonucleotide probe and primer sequences derived from the salmolysin (slyA) DNA region have been validated for the specific detection of pathogenic Enterobacteriaceae [2]. Diagnostic assay developers can leverage the genetically demonstrated uniqueness of slyA (no homology to any other toxin or hemolysin gene) to design detection systems with built-in specificity that cannot be achieved using conserved targets such as hlyA, aerA, or invA, which show cross-reactivity across multiple bacterial genera.

Transcriptional Countersilencing Research and Synthetic Biology Circuit Design

SlyA is the only experimentally validated MarR family transcription factor that combines ancestral repressor function with an acquired countersilencing capability against H-NS-mediated gene silencing [1]. This unique bifunctionality makes SlyA an essential research tool for studies of horizontal gene transfer integration, xenogeneic silencing, and pathoadaptation. Synthetic biologists designing circuits for regulated expression of heterologous DNA in enterobacterial chassis can employ SlyA as a countersilencing module, exploiting its ability to overcome H-NS silencing in concert with PhoP. The availability of high-resolution crystal structures of SlyA in both its free form (PDB 3QPT, 2.40 Å) and DNA-bound state (PDB 3Q5F), as well as in complex with the allosteric inhibitor salicylate (PDB 3DEU, 2.30 Å), provides the structural framework for rational engineering of SlyA variants with altered DNA-binding specificity or ligand responsiveness [3].

Small-Molecule Screening Against MarR/SlyA Family Virulence Regulators

The 12- to 25-fold difference in ligand binding affinity between SlyA (KD ~40 µM for benzoate) and MarR (KD ~0.5–1 mM for salicylate) establishes that these two transcription factors occupy distinct affinity ranges within the MarR family [1]. For anti-virulence drug discovery programs, this means that compound libraries must be screened separately against SlyA and MarR, as hits optimized against one target may show substantially different potency against the other. The demonstrated allosteric inhibition of SlyA DNA-binding by salicylate and related aromatic carboxylates, coupled with the structural resolution of the SlyA–salicylate co-crystal, provides a tractable starting point for structure-based drug design targeting Salmonella virulence regulation through SlyA inhibition.

Quote Request

Request a Quote for salmolysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.